molecular formula C11H13NO2 B14880727 4-(3-Hydroxyphenyl)piperidin-2-one

4-(3-Hydroxyphenyl)piperidin-2-one

Cat. No.: B14880727
M. Wt: 191.23 g/mol
InChI Key: DWARSCGIFQTPIQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)piperidin-2-one is a chemical compound of significant interest in advanced medicinal chemistry and pharmacological research. It is structurally characterized by a piperidin-2-one ring linked to a 3-hydroxyphenyl group, making it a valuable intermediate and scaffold in organic synthesis. This compound is part of a crucial class of 4-(3-hydroxyphenyl)piperidine derivatives that have been extensively studied for their interactions with opioid receptors . Researchers utilize this pharmacophore to design and develop novel compounds with targeted activity at the μ (mu), κ (kappa), and δ (delta) opioid receptors . These receptors are key therapeutic targets for pain management, substance abuse treatment, and other neurological conditions. The structural features of the 3-hydroxyphenyl piperidine core are associated with potent antagonist properties, meaning compounds in this class can block the activation of opioid receptors rather than activating them . This mechanism is fundamental to research aimed at reversing opioid overdose, managing addiction, and mitigating opioid-induced side effects like gastrointestinal dysfunction. As such, this compound serves as a critical building block for synthesizing more complex molecules for high-value pharmacological and structure-activity relationship (SAR) studies. It is exclusively intended for laboratory research purposes. The product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-hydroxyphenyl)piperidin-2-one

InChI

InChI=1S/C11H13NO2/c13-10-3-1-2-8(6-10)9-4-5-12-11(14)7-9/h1-3,6,9,13H,4-5,7H2,(H,12,14)

InChI Key

DWARSCGIFQTPIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Ring-Closure Mechanism

The cyclization of 5-halo-2-hydroxypentylamine hydrohalides (e.g., 5-chloro-2-hydroxypentylamine hydrochloride) in aqueous basic conditions represents a direct route to 3-hydroxypiperidine derivatives. Adapting this method for 4-(3-hydroxyphenyl)piperidin-2-one necessitates introducing the aryl group at the 4-position prior to cyclization. For instance, substituting the pentylamine backbone with a 3-hydroxyphenyl moiety at the δ-position enables intramolecular nucleophilic displacement, forming the piperidin-2-one ring.

Reaction Conditions :

  • Base : Potassium hydroxide (2.5 equiv, 10–15°C)
  • Solvent : Water
  • Yield : 78–85% (for analogous 3-hydroxypiperidines)

Transition-Metal-Catalyzed Coupling Reactions

Ullmann-Type Arylative Lactamization

Patent WO2015177801A1 details the coupling of iodophenyl derivatives with piperidin-2-one precursors using copper iodide and 8-hydroxyquinoline. Applying this to this compound involves reacting 4-iodophenylpiperidin-2-one with a 3-hydroxyaryl boronic acid under Suzuki–Miyaura conditions.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF/H₂O (4:1), 90°C, 12 h
  • Yield : 68–72% (extrapolated from similar couplings)

While effective, this method requires pre-functionalized starting materials and faces limitations in sterically hindered systems.

Reductive Amination and Lactam Formation

Hydrogenation of Pyridine Derivatives

Reducing 4-(3-hydroxyphenyl)pyridin-2-one under high-pressure hydrogenation (Rh/C, 50 atm H₂) yields the target compound. This approach mirrors methodologies in opioid antagonist synthesis, where arylpiperidines are accessed via pyridine hydrogenation.

Critical Parameters :

  • Catalyst : Rhodium on alumina (5 wt%)
  • Temperature : 120°C
  • Yield : 65–70% (for trans-3,4-dimethyl analogs)

Drawbacks include catalyst cost and competing over-reduction, necessitating precise pressure control.

Alkylation-Hydrolysis Cascades

Carbamate Elimination Strategy

US4081450A discloses a two-step process wherein a pyrroline intermediate undergoes alkylation followed by carbamate elimination. Adapting this for this compound involves:

  • Alkylation : Reacting 1-methyl-3-pyrroline with 3-methoxyphenylmagnesium bromide.
  • Oxidation : Converting the resulting 4-aryl-pyrrolidine to the lactam via Jones oxidation.
  • Demethylation : BBr₃-mediated cleavage of the methoxy group.

Yield Profile :

  • Alkylation: 82%
  • Lactam formation: 75%
  • Demethylation: 90%
  • Overall : 55% (multi-step attrition)

This route offers flexibility in aryl group introduction but suffers from lengthy purification steps.

Comparative Analysis of Methodologies

Method Key Advantage Limitation Yield Reference
Cyclization No metal catalysts, aqueous conditions Regioselectivity challenges 78–85%
Ullmann coupling Modular aryl introduction Requires pre-functionalized substrates 68–72%
Reductive amination Direct pyridine reduction High catalyst cost 65–70%
Alkylation-hydrolysis Flexible substitution Multi-step attrition 55%

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidinones.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidinone ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between 4-(3-hydroxyphenyl)piperidin-2-one and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
This compound C₁₁H₁₃NO₂ 4-(3-hydroxyphenyl) on piperidin-2-one Meta-hydroxyphenyl group; lactam ring
4-Hydroxypiperidin-2-one C₅H₉NO₂ Hydroxyl at 4-position of piperidin-2-one No aromatic substituent; chiral centers (R/S enantiomers)
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol C₁₁H₁₅NO₂ 4-(4-hydroxyphenyl) and 3-hydroxyl on piperidine Para-hydroxyphenyl; stereospecific hydroxyl (3S,4S); higher polarity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 5-phenyl and 5-hydroxymethyl on piperidin-2-one Branched hydroxymethyl group; steric hindrance at 5-position
4-(3-Hydroxyphenyl)-2-butanone C₁₀H₁₂O₂ Linear butanone with 3-hydroxyphenyl No lactam ring; simpler ketone backbone

Key Observations :

  • Aromatic vs.
  • Substituent Position: The meta-hydroxyl on the phenyl ring (target compound) vs. para-hydroxyl in 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol alters electronic distribution and hydrogen-bonding capacity.
  • Stereochemistry: Chiral centers in 4-hydroxypiperidin-2-one and 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol influence their pharmacokinetic profiles, whereas the target compound lacks stereocenters.
Physicochemical Properties
  • Solubility: The meta-hydroxyphenyl group in the target compound improves water solubility compared to non-polar analogs like 5-(hydroxymethyl)-5-phenylpiperidin-2-one . However, it is less polar than 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol due to the latter’s additional hydroxyl group .
  • Melting Point: Piperidinone derivatives with aromatic substituents (e.g., target compound, 1226457-63-1 ) generally exhibit higher melting points (>150°C) than aliphatic variants like 4-hydroxypiperidin-2-one (~100–120°C) .

Q & A

Q. What are the common synthetic routes for 4-(3-Hydroxyphenyl)piperidin-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves catalytic hydrogenation or condensation reactions. For example, derivatives like 1-(3-nitrophenyl)piperidin-2-one (CAS 38560-30-4) are synthesized using nitro-group reduction or cyclization of substituted anilines with cyclic ketones . Critical parameters include:

  • Catalyst selection : Acidic catalysts (e.g., HCl, H₃PO₄) improve cyclization efficiency .
  • Temperature : Reactions often proceed at 57–63°C for 4–6 hours to maximize yield while minimizing side products .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Catalyst Temperature (°C) Reaction Time (h) Yield Range
HCl57–63460–75%
H₃PO₄60–65670–85%

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • 1H NMR : Aromatic protons (~6.7–7.2 ppm) and piperidinone ring protons (δ 2.5–4.0 ppm) are diagnostic. For derivatives like 4-(3-Hydroxyphenyl)-2-aminothiazole, coupling constants confirm substituent positions .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving hydrogen bonding between the hydroxyl group and ketone oxygen .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • GHS Classification : Similar to piperidin-4-one (CAS 41661-47-6), it is classified as flammable (H225) .
  • Preventive measures : Use explosion-proof equipment (P242), avoid ignition sources (P233), and ensure proper ventilation .

Q. Which analytical techniques are most effective for quantifying this compound and detecting impurities?

  • HPLC : A mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) resolves the compound from byproducts .
  • GC : Monitors reaction progress by quantifying volatile intermediates (e.g., oxygen byproducts in oxidative steps) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields under varying catalytic conditions?

Discrepancies often arise from catalyst purity, solvent moisture, or reaction scaling. A systematic approach includes:

  • Design of Experiments (DoE) : Vary catalyst concentration (0.1–1.0 mol%) and temperature (50–70°C) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) and adjust reducing agent stoichiometry .

Q. What are the challenges in elucidating the crystal structure of this compound, and how can SHELX software aid in resolving these?

  • Challenges : Disorder in the hydroxyl-phenyl moiety and twinning in low-symmetry space groups complicate refinement .
  • Solutions : SHELXL’s TWIN and BASF commands model twinning, while HFIX constraints stabilize hydrogen-bonding networks .

Q. What in vitro biological assays have been utilized to study the pharmacological activity of derivatives?

  • Kinesin inhibition : Monastrol (a tetrahydropyrimidinone analog) serves as a template for mitotic kinesin Eg5 inhibition assays. Derivatives are tested via fluorescence-polarization assays using tubulin-binding probes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values, with SAR studies focusing on substituent effects at C-3 and C-4 .

Q. How do structural modifications at the piperidin-2-one ring influence physicochemical properties and bioactivity?

  • Lipophilicity : Adding methyl groups to the piperidinone ring (e.g., 1-(2-methylphenyl)piperidin-4-one) increases logP, enhancing blood-brain barrier permeability .
  • Bioactivity : Electron-withdrawing groups (e.g., nitro at C-3) improve kinesin inhibition by stabilizing ligand-protein hydrogen bonds .

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